molecular formula C9H12FNO2 B2364290 1-Amino-3-(3-fluorophenoxy)propan-2-ol CAS No. 4764-34-5

1-Amino-3-(3-fluorophenoxy)propan-2-ol

Cat. No. B2364290
CAS RN: 4764-34-5
M. Wt: 185.198
InChI Key: SHDIMYNSDVLUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(3-fluorophenoxy)propan-2-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.2 . It is typically stored at 4°C and is available in an oil form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-3-(3-fluorophenoxy)-2-propanol . The InChI code is 1S/C9H12FNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 185.2 . The compound is typically stored at 4°C .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

1-Amino-3-(3-fluorophenoxy)propan-2-ol and similar compounds have been investigated for their cardioselectivity in beta-adrenoceptor blocking agents. Research shows significant cardioselectivity in certain derivatives, especially when compared to known beta-blockers. The size and nature of substituents on these compounds greatly influence their affinity for beta-1-adrenoceptors, which are crucial in cardiovascular applications (Rzeszotarski et al., 1979).

Antimicrobial and Antiseptic Applications

Compounds structurally similar to this compound have been synthesized and tested for antimicrobial properties. These compounds have demonstrated more efficient antimicrobial activities than some existing medical agents, indicating potential for medical and antiseptic applications (Jafarov et al., 2019).

Drug and Gene Delivery Applications

The synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, a compound similar to this compound, has been explored. These dendrimers have been found non-toxic and potentially useful in drug and gene delivery applications (Krishna et al., 2005).

Corrosion Inhibition

Derivatives of this compound have been studied for their potential as corrosion inhibitors. These compounds exhibit properties that can protect metal surfaces from corrosion, which is significant in industrial applications (Gao et al., 2007).

Fluorescent Biomarkers

Fluorinated derivatives of this compound have been synthesized for use as fluorescent biomarkers. These compounds have photophysical properties suitable for biodiesel quality control and other applications requiring fluorescence markers (Pelizaro et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-amino-3-(3-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDIMYNSDVLUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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